Structural Identity vs. Aryl-Substituted Analogs
CAS 606102-07-2 is uniquely defined by an N-(2-methylpropyl) [isobutyl] substituent on the thiourea nitrogen. This is structurally distinct from the closest commercially cataloged analogs: CAS 606102-06-1 bears an N-(2-phenylethyl) group (molecular weight 370.9 g·mol⁻¹, C₁₉H₁₉ClN₄S), and CAS 603098-15-3 bears an N-(3-chlorophenyl) group (molecular weight 377.3 g·mol⁻¹, C₁₇H₁₄Cl₂N₄S) . The isobutyl substitution reduces molecular weight by 48.0 g·mol⁻¹ versus the phenylethyl analog and by 54.4 g·mol⁻¹ versus the 3-chlorophenyl analog, yielding a lower logP and altered hydrogen-bonding capacity that differentiate solubility and permeability profiles [1]. Identity confirmation requires CAS-specific analytical standards; generic pyrazolyl thiourea reference materials cannot substitute.
| Evidence Dimension | Molecular identity (substituent, MW, formula) |
|---|---|
| Target Compound Data | N-(2-methylpropyl) substituent; MW 322.86 g·mol⁻¹; C₁₅H₁₉ClN₄S |
| Comparator Or Baseline | CAS 606102-06-1: N-(2-phenylethyl), MW 370.9, C₁₉H₁₉ClN₄S. CAS 603098-15-3: N-(3-chlorophenyl), MW 377.3, C₁₇H₁₄Cl₂N₄S |
| Quantified Difference | ΔMW = −48.0 g·mol⁻¹ (vs. 606102-06-1); ΔMW = −54.4 g·mol⁻¹ (vs. 603098-15-3) |
| Conditions | Structural identity derived from CAS registry and IUPAC nomenclature (9CI) |
Why This Matters
Molecular weight, lipophilicity, and hydrogen-bond donor/acceptor counts directly impact solubility and membrane permeability; procurement of the correct CAS entity is necessary to reproduce annotated biological activity.
- [1] Schito, A.M. et al. (2024) 'New Pyrazolyl Thioureas Active against the Staphylococcus Genus', Pharmaceuticals, 17(3), 376. In silico ADMET prediction demonstrating substituent-dependent drug-likeness parameters. View Source
